2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of these heterocyclic structures makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-aminopyridine with an indene derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the condensation process. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction. After the reaction is complete, the product is isolated through filtration and purified using recrystallization techniques .
Chemical Reactions Analysis
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically leads to the formation of reduced indene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication in infectious diseases. The exact molecular pathways involved in these effects are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways and cellular processes .
Comparison with Similar Compounds
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a bicyclic structure with a nitrogen atom and have shown similar biological activities, including antiviral and anticancer properties.
Pyridine derivatives: Compounds with a pyridine ring are known for their diverse biological activities and are used in various therapeutic applications.
Quinoline derivatives: These compounds have a similar structure to indene derivatives and are used in the treatment of malaria and other infectious diseases.
The uniqueness of this compound lies in its combination of an indene core with a pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[N-(3-aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-9(19-16-12(17)7-4-8-18-16)13-14(20)10-5-2-3-6-11(10)15(13)21/h2-8,20H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXDJZDIHSWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=CC=N1)N)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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